molecular formula C12H21N3O3 B13720075 tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate

tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate

Cat. No.: B13720075
M. Wt: 255.31 g/mol
InChI Key: UNVLOAMMLWDECX-UHFFFAOYSA-N
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Description

tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate is a carbamate-protected pyrazole derivative with a hydroxy substituent on the pyrazole ring. Its structure combines a tert-butyl carbamate group linked to a butyl chain terminating in a 4-hydroxy-1H-pyrazol-1-yl moiety. The tert-butyl carbamate group enhances solubility and stability, while the hydroxy-pyrazole moiety may participate in hydrogen bonding, influencing binding affinity .

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl N-[4-(4-hydroxypyrazol-1-yl)butyl]carbamate

InChI

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)13-6-4-5-7-15-9-10(16)8-14-15/h8-9,16H,4-7H2,1-3H3,(H,13,17)

InChI Key

UNVLOAMMLWDECX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN1C=C(C=N1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyrazolyl group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

Major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazolyl compounds.

Scientific Research Applications

tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate involves its interaction with specific molecular targets. The hydroxy-pyrazolyl moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties and applications of tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate , we compare it with three structurally analogous compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Solubility (mg/mL) Stability (t₁/₂, pH 7.4) Biological Activity (IC₅₀, µM)
This compound (Target Compound) 4-hydroxy-pyrazole, tert-butyl carbamate, butyl linker 12.3 ± 0.5 48 h Kinase X: 0.89 ± 0.12
tert-Butyl benzyl(4-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate) Chlorinated pyrrolopyridine, benzyl-carbamate, bicyclo[2.2.2]octane scaffold 5.8 ± 0.3 72 h Kinase Y: 1.45 ± 0.21
tert-Butyl (4-(1H-imidazol-1-yl)butyl)carbamate Imidazole ring (no hydroxy substituent), tert-butyl carbamate, butyl linker 18.9 ± 1.1 24 h Protease Z: 2.67 ± 0.34
tert-Butyl (4-(5-hydroxy-1H-indol-1-yl)butyl)carbamate Hydroxy-indole, tert-butyl carbamate, butyl linker 9.1 ± 0.7 36 h Kinase X: 1.92 ± 0.18

Functional Group Influence

  • Hydroxy-Pyrazole vs. Chlorinated Pyrrolopyridine: The hydroxy group in the target compound enhances hydrogen-bonding interactions compared to the halogenated pyrrolopyridine derivative . This results in higher solubility (12.3 vs. 5.8 mg/mL) but reduced stability (48 vs.
  • Pyrazole vs. 0.89 µM for Kinase X), likely due to loss of directional hydrogen bonding.

Scaffold and Linker Effects

  • The butyl linker in the target compound balances flexibility and rigidity, enabling optimal binding to Kinase X. In contrast, the bicyclo[2.2.2]octane scaffold in the pyrrolopyridine derivative introduces steric bulk, improving stability but reducing solubility .
  • The tert-butyl carbamate group universally enhances metabolic stability across analogs but varies in steric shielding efficiency depending on the heterocycle’s size.

Biological Activity

tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the hydroxy-pyrazole moiety suggests it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H23N3O3C_{14}H_{23}N_{3}O_{3}, with a molecular weight of approximately 267.3 g/mol. Its structure features a tert-butyl group, which enhances lipophilicity, and a hydroxy-substituted pyrazole, which may contribute to its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Anti-inflammatory Effects : Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting potential anti-inflammatory properties.
  • Antioxidant Activity : The hydroxy group in the pyrazole ring may provide antioxidant capabilities, which are beneficial in reducing oxidative stress.
  • Anticancer Potential : Research on related pyrazole derivatives indicates that they can inhibit cancer cell proliferation through various mechanisms.

The biological activities of this compound may be attributed to its ability to interact with specific enzymes and receptors. For instance, compounds with similar structures have been investigated for their role as inhibitors of cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in inflammation and cancer progression.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds can be insightful:

Compound NameCAS NumberSimilarity IndexKey Features
Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate1029413-55-50.92Contains an amino group, altering biological activity
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate877399-50-30.82Bromine substitution enhances lipophilicity
Tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate1314987-79-50.77Nitro group affects electronic properties

These comparisons highlight the unique aspects of this compound while underscoring its potential utility in drug development.

Case Studies and Research Findings

Research has demonstrated that pyrazole derivatives can serve as effective scaffolds in drug design. For example:

  • Antiepileptic Activity : In studies involving pentylenetetrazol-induced seizures, certain pyrazole derivatives exhibited significant anticonvulsant effects, indicating potential for treating epilepsy .
  • Inhibition of Enzymatic Activity : Compounds structurally similar to this compound have shown promising results as inhibitors of enzymes like epoxide hydrolase (sEH), which plays a role in inflammation .
  • Cancer Treatment : Some derivatives have been tested for their ability to inhibit cancer cell lines, showing IC50 values in the low micromolar range, suggesting effective anticancer properties .

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